4-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1-bicyclo[1.1.1]pentanyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c13-8-9-1-3-11(4-2-9)12-5-10(6-12)7-12/h1-4,10H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCHTKQYPQXLLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of 4 Bicyclo 1.1.1 Pentan 1 Yl Benzonitrile and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of BCP derivatives exhibits characteristic signals for the cage protons. For the BCP core itself, the bridgehead proton (the CH group attached to the rest of the molecule) and the methylene (B1212753) protons (CH₂) have distinct chemical shifts.
In a representative analogue, 4-((3-(3-azidobicyclo[1.1.1]pentan-1-yl)-2-oxoquinoxalin-1(2H)-yl)methyl)benzonitrile, the six methylene protons of the BCP cage appear as a singlet at approximately 2.54 ppm. The aromatic protons of the benzonitrile (B105546) moiety typically appear as doublets in the range of 7.30-7.90 ppm, with the exact shifts and coupling constants depending on the substitution pattern and electronic environment.
Detailed ¹H NMR data for a selection of bicyclo[1.1.1]pentane analogues are presented in the interactive table below.
Interactive Data Table: ¹H NMR Data for 4-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile Analogues
| Compound Name | Solvent | Chemical Shift (δ) ppm and Multiplicity |
| 4-((3-(3-azidobicyclo[1.1.1]pentan-1-yl)-2-oxoquinoxalin-1(2H)-yl)methyl)benzonitrile | Chloroform-d | 7.88 (d, J = 8.0 Hz, 1H), 7.62 (d, J = 7.8 Hz, 2H), 7.46 – 7.41 (m, 1H), 7.37 – 7.30 (m, 3H), 7.09 (d, J = 8.4 Hz, 1H), 5.50 (s, 2H), 2.54 (s, 6H) |
| 3-(3-azidobicyclo[1.1.1]pentan-1-yl)-1-methylquinoxalin-2(1H)-one | Chloroform-d | 7.84 (dd, J =8.0, 0.8Hz, 1H), 7.57 – 7.51 (m, 1H), 7.37 – 7.27 (m, 2H), 3.67 (s, 3H), 2.51 (s, 6H) |
| 4-((1-(3-((4-Methoxyphenyl)thio)bicyclo[1.1.1]pentan-1-yl)heptyl)sulfonyl)benzonitrile | Chloroform-d | 7.96 (2H, d, J = 8.5 Hz), 7.84 (2H, d, J = 8.4 Hz), 7.34 (2H, d, J = 8.7 Hz), 6.84 (2H, d, J = 8.7 Hz), 3.81 (3H, s), 3.11 (1H, dd, J = 8.0, 3.7 Hz), 1.92 (6H, s), 1.68−1.63 (1H, m), 1.59−1.50 (1H, m) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. For the BCP core, the quaternary bridgehead carbons and the methylene carbons have characteristic chemical shifts.
In analogues such as 3-(3-azidobicyclo[1.1.1]pentan-1-yl)-1-methylquinoxalin-2(1H)-one, the BCP methylene carbons (CH₂) resonate around 54.3 ppm, while the bridgehead carbons appear at approximately 52.0 ppm and 37.7 ppm. The carbon of the nitrile group (-CN) is typically found in the range of 110-120 ppm. The aromatic carbons of the benzonitrile ring exhibit signals between 120 and 150 ppm, with the carbon attached to the BCP cage appearing at a distinct chemical shift.
An interactive table summarizing the ¹³C NMR data for selected analogues is provided below.
Interactive Data Table: ¹³C NMR Data for this compound Analogues
| Compound Name | Solvent | Chemical Shift (δ) ppm |
| 4-((3-(3-azidobicyclo[1.1.1]pentan-1-yl)-2-oxoquinoxalin-1(2H)-yl)methyl)benzonitrile | Chloroform-d | 155.2, 154.3, 140.5, 133.0, 132.8, 132.4, 130.5, 130.5, 127.5, 124.1, 118.3, 113.8, 111.9, 54.4, 52.0, 45.3, 37.7 |
| 3-(3-azidobicyclo[1.1.1]pentan-1-yl)-1-methylquinoxalin-2(1H)-one | Chloroform-d | 155.0, 154.4, 133.4, 132.7, 130.3, 130.1, 123.7, 113.6, 54.3, 52.0, 37.7, 28.7 |
| (4-Methoxyphenyl)(3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)sulfane | Chloroform-d | 162.0, 136.6, 122.7, 122.5 (q, JC−F = 276.5 Hz), 114.8, 62.2, 55.5, 51.9 (t, JC−F = 2.1 Hz), 42.6, 38.1 (q, JC−F = 39.3 Hz) |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
¹⁹F NMR is a powerful technique for the characterization of fluorinated organic compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range, which minimizes signal overlap. This technique is particularly relevant for the analysis of fluorinated analogues of this compound, which are of interest in medicinal chemistry.
For instance, in (4-Methoxyphenyl)(3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)sulfane, the three fluorine atoms of the trifluoromethyl group exhibit a singlet in the ¹⁹F NMR spectrum at approximately -72.5 ppm. The chemical shift of the fluorine signals is highly sensitive to the electronic environment, making ¹⁹F NMR a valuable tool for confirming the successful incorporation of fluorine and for studying electronic effects within the molecule.
The table below presents ¹⁹F NMR data for a representative fluorinated bicyclo[1.1.1]pentane analogue.
Interactive Data Table: ¹⁹F NMR Data for a Fluorinated Bicyclo[1.1.1]pentane Analogue
| Compound Name | Solvent | Chemical Shift (δ) ppm and Multiplicity |
| (4-Methoxyphenyl)(3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)sulfane | Chloroform-d | -72.5 (3F, s) |
| (3-(((2-Fluorophenyl)sulfonyl)methyl)bicyclo[1.1.1]pentan-1-yl)(4-methoxyphenyl)sulfane | Chloroform-d | -109.3 to -109.4 (1F, m) |
Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals and for elucidating the complete molecular structure.
COSY (Correlation Spectroscopy) is used to identify proton-proton couplings, helping to establish the connectivity of protons within the BCP cage and the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over two or three bonds), which is instrumental in connecting the BCP core to the benzonitrile moiety.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which can be used to confirm the three-dimensional structure of the molecule.
While specific 2D NMR data for this compound were not found in the surveyed literature, the application of these techniques would be standard practice in the full characterization of this compound and its analogues.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition.
For various bicyclo[1.1.1]pentane derivatives, HRMS data is typically reported as the calculated (calcd) mass for the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺, and the experimentally found mass. The high accuracy of this technique (typically within 5 ppm) provides strong evidence for the proposed molecular formula.
For example, for 3-(3-azidobicyclo[1.1.1]pentan-1-yl)-1-methylquinoxalin-2(1H)-one, the calculated mass for the protonated molecule [M+H]⁺ is 268.1193, and the found mass is 268.1189, confirming the molecular formula C₁₄H₁₄N₅O.
The following interactive table displays HRMS data for several analogues.
Interactive Data Table: HRMS Data for this compound Analogues
| Compound Name | Ion | Calculated m/z | Found m/z |
| 4-((3-(3-azidobicyclo[1.1.1]pentan-1-yl)-2-oxoquinoxalin-1(2H)-yl)methyl)benzonitrile | [M+Na]⁺ | 391.1278 | 391.1289 |
| 3-(3-azidobicyclo[1.1.1]pentan-1-yl)-1-methylquinoxalin-2(1H)-one | [M+H]⁺ | 268.1193 | 268.1189 |
| (4-Methoxyphenyl)(3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)sulfane | [M+Na]⁺ | 297.0531 | 297.0525 |
Vibrational Spectroscopy (e.g., Infrared (IR) Spectroscopy)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum is expected to show characteristic absorption bands for the nitrile group and the aromatic ring. The C≡N stretching vibration of the nitrile group typically appears as a sharp, medium-intensity band in the region of 2220-2260 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the ring usually appear in the 1400-1600 cm⁻¹ region. The vibrations of the BCP cage would contribute to the fingerprint region of the spectrum.
While a specific IR spectrum for the title compound is not provided in the searched literature, the IR spectrum of benzonitrile shows a prominent C≡N stretch at approximately 2230 cm⁻¹.
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
The analysis of BCP derivatives by X-ray diffraction confirms the unique geometry of the BCP core, which acts as a rigid, linear spacer. This is a key feature in its use as a bioisostere for phenyl rings in medicinal chemistry. The bridgehead carbon atoms exhibit inverted tetrahedral geometry, and the connecting methylene bridges create a highly strained cage structure.
For instance, the crystal structure of difluoro-substituted BCPs has been reported, providing precise measurements of bond lengths and angles. ru.nl The introduction of substituents can slightly alter the BCP cage's geometry. Structural data for various BCP derivatives have been deposited in the Cambridge Crystallographic Data Centre (CCDC), making them accessible for comparative studies. researchgate.net The analysis of these structures reveals how different functional groups attached to the BCP core influence the crystal packing and intermolecular forces, such as hydrogen bonds or van der Waals interactions.
Below is a table summarizing representative crystallographic data for an analogue of this compound, illustrating the type of detailed structural information obtained from X-ray crystallography.
| Parameter | Value for a Difluoro-substituted BCP Analogue ru.nl |
|---|---|
| CCDC Deposition No. | 1922933 |
| Bridgehead C-C Distance (Å) | 1.919 |
| Internal C(2)-C(3)-C(4) Angle (°) | 78.2 |
| Substituent Collinearity Angle (γ1) (°) | ~178-179 |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are fundamental tools for the separation, isolation, and purity assessment of synthetic compounds, including this compound and its analogues. The choice of technique depends on the scale of the separation and the required level of purity.
Preparative Chromatography for Isolation: For the isolation of BCP derivatives after synthesis, flash column chromatography is the most commonly employed method. rsc.orguni-muenchen.de This technique uses a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent) of a specific solvent or solvent mixture to separate the desired product from unreacted starting materials, reagents, and byproducts. The choice of eluent is critical for achieving good separation and is determined empirically for each specific compound.
Researchers have reported various solvent systems for the purification of BCP analogues. These systems are typically mixtures of non-polar solvents like petroleum ether or hexanes with a more polar solvent such as ethyl acetate (B1210297) or diethyl ether. The ratio is adjusted to achieve the optimal retention factor (Rf) for the target compound.
Analytical Chromatography for Purity Assessment: To determine the purity of the isolated compound, high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (GC-MS), are the methods of choice. These techniques provide quantitative data on the purity of a sample.
HPLC analysis involves injecting a small amount of the sample onto a column packed with a stationary phase. A high-pressure liquid mobile phase then carries the sample through the column, and components are separated based on their differential interactions with the stationary phase. A detector, commonly a UV-Vis detector, records the signal as components elute, producing a chromatogram. The purity is calculated by comparing the peak area of the main compound to the total area of all peaks. For BCP compounds, reversed-phase HPLC (RP-HPLC) with a C18 column is often suitable.
Gas chromatography is used for volatile and thermally stable compounds. The sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the compound's boiling point and affinity for the stationary phase. A mass spectrometer can be coupled to the GC to identify the separated components based on their mass-to-charge ratio, providing definitive structural information and confirming the identity of any impurities.
The table below summarizes chromatographic conditions used for the purification and analysis of various BCP analogues, showcasing the practical application of these techniques.
| Compound Type | Technique | Stationary Phase | Eluent / Mobile Phase | Purpose | Reference |
|---|---|---|---|---|---|
| 3-(3-azidobicyclo[1.1.1]pentan-1-yl)-... | Flash Chromatography | Silica Gel | Petroleum ether/Ethyl acetate (100:1 to 50:1) | Isolation | researchgate.net |
| 2-(3-(Phenylsulfonyl)bicyclo[1.1.0]butan-1-yl)benzonitrile | Flash Chromatography | Silica Gel | 20%→30% Et2O in pentane | Isolation | rsc.org |
| 4-(...-4-triazol-5-yl)benzonitrile | Column Chromatography | Silica Gel | i-hexane/EtOAc = 4:1 + 5% triethylamine | Isolation | uni-muenchen.de |
| 3-hydroxy-N,N-dimethylbicyclo[1.1.1]pentane-1-carboxamide | Prep-HPLC | Phenomenex luna C18 | Water (formic acid) - acetonitrile | Purification | |
| General BCP analogues | GC-MS | Various capillary columns | Helium carrier gas | Purity & Impurity ID | General Method |
Mechanistic Investigations and Reactivity Principles of 4 Bicyclo 1.1.1 Pentan 1 Yl Benzonitrile
Elucidation of Reaction Mechanisms in Bicyclo[1.1.1]pentane Functionalization
The construction of the BCP core, as seen in 4-(bicyclo[1.1.1]pentan-1-yl)benzonitrile, typically proceeds via the ring-opening of [1.1.1]propellane. The mechanisms governing this functionalization are diverse, often involving radical intermediates and leveraging photocatalysis, transition metals, or organocatalysts to achieve high efficiency and control.
Radical-mediated reactions are the most prevalent methods for functionalizing [1.1.1]propellane. acs.orgnih.gov The process is initiated by the generation of a radical species which then adds to the central, highly strained σ-bond of [1.1.1]propellane. This addition is highly efficient and results in the homolytic cleavage of the bond, forming a stable bicyclo[1.1.1]pentan-1-yl bridgehead radical intermediate. researchgate.netthieme-connect.de This intermediate is a key species in the formation of the final product.
The preference for radical pathways over anionic ones can be attributed to the electronic structure of the propellane cage. Radical addition requires less electron density to be accommodated within the cage during the ring-opening process compared to the less favorable anionic addition. acs.orgnih.gov Once formed, the BCP bridgehead radical can be trapped by a variety of radical acceptors or participate in subsequent reaction steps to yield the desired 1,3-disubstituted BCP product. researchgate.netacs.org For the synthesis of this compound, a cyano-substituted aryl radical or a related species would be generated to initiate the reaction, followed by trapping of the BCP radical intermediate.
| Initiating Species | Key Intermediate | Subsequent Step | Reference |
|---|---|---|---|
| Carbon- or heteroatom-centered radical (R•) | Bicyclo[1.1.1]pentan-1-yl radical | Trapping by a radical acceptor or second radical species | nih.gov, researchgate.net |
| Alkyl radical from redox-active ester | BCP bridgehead radical | Polarity-matched borylation or coupling | nih.gov |
| Sulfonamidyl radical | Iodo-BCPA (intermediate product) | Silyl-mediated Giese reaction | researchgate.net |
Visible-light photoredox catalysis has become an indispensable tool for generating the radical species required for BCP functionalization under mild conditions. nih.gov Photoexcitation of a suitable photocatalyst initiates a single-electron transfer (SET) event, which can generate radicals from a wide array of precursors. researchgate.net
In a typical cycle, the excited-state photocatalyst can either oxidize or reduce a substrate to form a radical ion, which then fragments or reacts to produce the necessary radical initiator. For instance, an iridium-based photocatalyst, upon excitation with blue light, can reduce an alkyl halide or a redox-active ester to generate an alkyl radical. nih.govrsc.org This radical then adds to [1.1.1]propellane to form the BCP bridgehead radical. The catalytic cycle is closed by a subsequent redox event that regenerates the ground state of the photocatalyst. Dual catalytic systems, combining a photoredox catalyst with another catalyst (e.g., a transition metal), are also common. nih.gov
Transition metals like nickel, copper, and iron play crucial roles in many BCP functionalization reactions, often in synergy with photoredox catalysis. nih.govresearchgate.net These metals can engage in various catalytic cycles to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
Nickel catalysis, for example, is effective in cross-coupling the BCP bridgehead radical with (hetero)aryl halides. nih.gov A plausible mechanism involves the initial formation of the BCP radical via a photochemical process. This radical can then be trapped by a low-valent Ni(0) or Ni(I) species to form a Ni(II) or Ni(III) intermediate. Reductive elimination from this intermediate then furnishes the final cross-coupled product and regenerates the active nickel catalyst. nih.gov
Copper catalysts are also employed, sometimes in dual catalytic systems with a photocatalyst. nih.gov The copper catalyst can facilitate the trapping of the BCP radical by a nucleophile, such as an amine, in a C-N bond-forming reaction. Iron-catalyzed multicomponent carboamination of [1.1.1]propellane has also been reported, highlighting the versatility of transition metals in these transformations. thieme-connect.de
| Metal Catalyst | Proposed Role | Typical Reaction | Reference |
|---|---|---|---|
| Nickel (Ni) | Cross-coupling with BCP radical intermediate | Decarboxylative C(sp³)–C(sp²) bond formation | nih.gov |
| Copper (Cu) | Mediates trapping of BCP radical by nucleophiles | C,N-difunctionalization | nih.gov |
| Iron (Fe) | Catalyzes multicomponent carboamination | Radical multicomponent carboamination | thieme-connect.de |
| Palladium (Pd) | Cross-coupling of BCP boronic esters | Suzuki-type coupling with aryl bromides | nih.gov |
Organocatalysis, particularly in conjunction with photoredox catalysis, provides a metal-free avenue for BCP functionalization. nih.gov For example, organic photocatalysts like 4CzIPN can initiate radical formation. nih.gov This can be combined with a Hydrogen Atom Transfer (HAT) catalyst, such as a bulky thiol, to generate radicals from C-H bonds. nih.gov
HAT is a fundamental process where a hydrogen atom (a proton and an electron) is transferred. mdpi.com In the context of BCP synthesis, a HAT catalyst can abstract a hydrogen atom from a suitable donor to generate a radical, which then adds to [1.1.1]propellane. nih.govresearchgate.net This strategy is particularly useful for functionalizing unactivated C-H bonds. nih.govrsc.org The driving force for HAT is often the difference in bond dissociation energies (BDEs) between the C-H bond being broken and the bond being formed in the HAT catalyst. mdpi.com
Chemoselectivity and Regioselectivity in BCP and Benzonitrile (B105546) Transformations
The functionalization of [1.1.1]propellane is inherently regioselective. The reaction occurs exclusively at the two bridgehead carbons (C1 and C3) via cleavage of the central C1-C3 bond. This leads predictably to 1,3-disubstituted bicyclo[1.1.1]pentane derivatives. researchgate.net This high regioselectivity is a direct consequence of the molecule's strained structure, which funnels reactivity towards the weakest bond.
Chemoselectivity, the preferential reaction of one functional group over others, is a critical consideration when more complex molecules are involved. researchgate.netslideshare.net In multicomponent reactions involving [1.1.1]propellane, the high reactivity of the propellane often allows it to act as an efficient radical scavenger, promoting the desired coupling pathway over potential side reactions of the other components. acs.org For the synthesis of this compound from a substituted aryl precursor, reaction conditions must be chosen to ensure that the radical addition to propellane occurs selectively without affecting the nitrile group or other functionalities on the aromatic ring. The choice of catalyst, solvent, and radical initiation method are key factors in controlling chemoselectivity. acs.org
Kinetic and Thermodynamic Considerations in Reaction Design
The design of reactions to form BCP derivatives is heavily influenced by kinetic and thermodynamic principles.
Thermodynamics: The primary thermodynamic driving force for the functionalization of [1.1.1]propellane is the release of its substantial strain energy (approx. 66.6 kcal/mol). acs.org This large, negative enthalpy change makes the initial ring-opening addition step highly exothermic and generally irreversible.
Computational Chemistry Approaches to Reaction Mechanism and Selectivity
Computational chemistry provides a powerful lens through which to view reaction mechanisms and understand the origins of selectivity at an atomic level. wayne.edued.ac.uk Methods such as Density Functional Theory (DFT) are frequently employed to model reaction pathways, calculate the energies of reactants, intermediates, transition states, and products, and to predict kinetic isotope effects. wayne.edu
For reactions involving the formation or functionalization of molecules like this compound, computational studies can:
Determine Transition State Geometries: Computational methods can provide detailed three-dimensional structures of transition states. wayne.edu This information is crucial for understanding how bonds are being formed and broken and how substituents influence the reaction.
Predict Selectivity: In cases where multiple products can be formed, computational chemistry can help to explain why one product is favored over another (chemoselectivity, regioselectivity, or stereoselectivity). This is achieved by comparing the activation energies of the different pathways leading to the various products. The pathway with the lower activation energy is generally the favored one.
Corroborate Experimental Findings: Computational results are often used in conjunction with experimental data, such as KIEs, to build a comprehensive and consistent mechanistic picture. wayne.edu For example, a computationally predicted transition state structure can be validated by its ability to accurately reproduce an experimentally measured KIE. wayne.edu
In the study of bicycloalkane chemistry, computational models are used to understand the stability of radical intermediates and the energetics of ring-opening reactions of precursors like [1.1.1]propellane. rsc.org
Table 2: Illustrative Computational Data for a Hypothetical Reaction Step This table represents typical data generated from computational chemistry studies to compare different mechanistic pathways.
| Pathway | Transition State | Activation Energy (kcal/mol) | Predicted KIE (k_H/k_D) |
|---|---|---|---|
| A | TS-A | 15.2 | 4.2 |
The data in such a table would suggest that Pathway A is kinetically favored due to its lower activation energy. The large predicted KIE for Pathway A would also suggest that this pathway is consistent with experimental observations if a significant KIE was measured.
Advanced Applications of 4 Bicyclo 1.1.1 Pentan 1 Yl Benzonitrile in Diverse Chemical Fields
Bicyclo[1.1.1]pentane as a Bioisosteric Unit in Molecular Design
The concept of bioisosterism, the substitution of one chemical group for another with similar physical or chemical properties to produce a compound with comparable biological activity, is a cornerstone of modern drug design. The BCP scaffold has emerged as a valuable non-classical bioisostere, offering a three-dimensional alternative to traditionally planar moieties. bldpharm.com
Strategic Replacement of Planar Aromatic Rings with Three-Dimensional Scaffolds
Bicyclo[1.1.1]pentanes (BCPs) have been successfully employed as bioisosteres for 1,4-disubstituted arenes. acs.org This strategic replacement introduces a three-dimensional, sp³-rich core in place of a flat, sp²-hybridized aromatic ring. lboro.ac.uk The bridgehead substituents of the BCP core replicate the 180° exit vector of a para-substituted arene, allowing it to mimic the spatial arrangement of functional groups. acs.org However, the distance between these substituents is shorter by approximately 1 Å compared to a para-substituted benzene (B151609) ring. acs.org
While BCPs are primarily used as mimics for para-substituted benzenes, they have also been explored as bioisosteres for other functionalities. acs.orgpnas.org However, the synthesis of BCPs with substitution patterns mimicking ortho- and meta-substituted arenes has historically been more challenging, limiting their broader application in this context. researchgate.net
Influence on Molecular Properties Relevant to Design
The replacement of a planar aromatic ring with a BCP scaffold can significantly and favorably alter a molecule's physicochemical properties. bldpharm.comnih.gov One of the most notable advantages is the potential for improved aqueous solubility. bldpharm.comnih.govnih.gov This is attributed to the less lipophilic nature of the saturated BCP core compared to an aromatic ring. pharmablock.com For instance, replacing a p-phenyl group with a BCP moiety in a lipoprotein-associated phospholipase A2 (LpPLA2) inhibitor resulted in a significant increase in kinetic solubility. pharmablock.com
Enhanced metabolic stability is another key benefit of incorporating BCPs. bldpharm.comnih.govnih.gov Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. The saturated, sterically hindered nature of the BCP cage makes it more resistant to such metabolic transformations, potentially leading to improved pharmacokinetic profiles. bldpharm.com Furthermore, the introduction of a BCP unit increases the three-dimensionality of a molecule, which can lead to improved target binding and selectivity, as well as reduced non-specific binding. bldpharm.com
The table below summarizes the impact of replacing a para-substituted phenyl ring with a BCP moiety on key molecular properties.
| Property | Impact of BCP Substitution | Rationale |
|---|---|---|
| Aqueous Solubility | Generally Increased | Lower lipophilicity of the saturated BCP core compared to the aromatic ring. |
| Metabolic Stability | Generally Enhanced | BCP is less susceptible to oxidative metabolism by CYP450 enzymes. |
| Three-Dimensionality | Increased | Replacement of a planar sp² system with a rigid, cage-like sp³ scaffold. |
| Non-Specific Binding | Potentially Reduced | Increased three-dimensionality can lead to more specific interactions with the target protein. |
Comparison with Classical Bioisosteres
The BCP moiety is often compared to other classical bioisosteres, such as tert-butyl groups and alkynes. acs.org While all three can provide a rigid scaffold, they differ in their geometry, size, and electronic properties.
Compared to a tert-butyl group, the BCP cage offers a more defined and rigid exit vector for substituents, making it a better mimic for the linear geometry of a para-substituted benzene ring. lboro.ac.uk BCPs are also considered bioisosteres for internal alkynes, though the distance between substituents is lengthened in this case. acs.org
When compared to other caged hydrocarbons like cubane and bicyclo[2.2.2]octane, BCPs offer a practical advantage in terms of synthetic accessibility. acs.org While cubane and bicyclo[2.2.2]octane may more accurately replicate the substituent separation of a para-arene, they are generally more difficult to synthesize with diverse functionalities at the bridgehead positions. acs.org Molecular dynamics simulations have shown that while a benzene ring is more flexible in terms of dihedral ring flexibility, the substituents around the ring behave similarly in both benzene and BCP systems. nih.gov
The following table provides a comparative overview of BCP with other common bioisosteres.
| Bioisostere | Geometry | Substituent Separation (relative to p-arene) | Synthetic Accessibility |
|---|---|---|---|
| Bicyclo[1.1.1]pentane (BCP) | Linear | Shorter (~1 Å) | Relatively high |
| tert-Butyl | Tetrahedral | N/A | High |
| Alkyne | Linear | Longer | High |
| Cubane | Cubic | More accurate | Lower |
| Bicyclo[2.2.2]octane | Linear | More accurate | Lower |
Contributions to Materials Science and Engineering
The unique structural properties of the BCP scaffold also lend themselves to applications in materials science, where rigidity and defined spatial orientation are highly desirable.
Utilization of BCP as Rigid Linkers in Polymeric or Network Structures
The rigid and linear nature of the 1,3-disubstituted BCP unit makes it an excellent candidate for use as a linker in the construction of polymers and network structures. researchgate.net These non-conjugated hydrocarbon linkers can be used to arrange functional units in a precise and predictable manner. researchgate.net The incorporation of BCP units into polymer backbones can influence the material's properties. For example, in poly(1,3-bicyclo[1.1.1]pentane alkylene)s, the BCP moiety can act as a defect to distort polyethylene crystals, thereby decreasing the melting temperature. researchgate.net However, polymers containing a nih.govstaffane moiety, which consists of two joined BCP units, can form new crystalline morphologies. researchgate.net
The use of BCP as a rigid linker allows for the creation of materials with well-defined spatial arrangements of functionalities. researchgate.net This has potential applications in the development of novel materials with tailored thermal and mechanical properties.
Integration into Advanced Organic Materials
The BCP scaffold has been successfully integrated into advanced organic materials, including porphyrinoids and perovskite systems. In the context of porphyrin chemistry, BCPs can act as rigid linkers to create complex porphyrin arrays. digitellinc.com These BCP-linked arrays are electronically isolated yet structurally defined, which is a desirable feature for applications in molecular electronics and photonics. morressier.com
Furthermore, BCP units have been incorporated into tetrapyrrolic macrocycles to synthesize new classes of calix digitellinc.compyrrole analogues. nih.gov This is achieved by replacing two of the bridging methylene (B1212753) groups with BCP units. nih.gov The presence of the BCP scaffold influences the conformation of the resulting macrocycle. nih.gov The development of synthetic methods to incorporate BCPs into these complex organic structures opens up new possibilities for the design of novel functional materials. nih.gov
Development of Functional Materials with Tailored Properties (e.g., fluorinated BCPs in MOFs)
The rigid, linear geometry of the 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) scaffold makes it an exceptional building block, or linker, for the construction of crystalline porous materials such as Metal-Organic Frameworks (MOFs). researchgate.net MOFs are renowned for their high porosity and tunable structures, which can be precisely engineered for applications in gas storage, separation, and catalysis. The incorporation of BCP-based linkers, particularly those bearing functional groups, allows for the fine-tuning of the pore environment and framework properties.
A significant strategy in MOF design is the introduction of fluorine atoms to modulate the material's properties. rsc.org Fluorination can enhance the hydrophobicity of the framework, thereby improving its stability in the presence of water, a critical factor for many industrial applications. researchgate.net Furthermore, the incorporation of fluorinated linkers can alter the gas sorption and separation characteristics of the MOF. rsc.org
In this context, fluorinated BCP dicarboxylate linkers, such as 2,2-difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid, have been successfully employed to construct novel MOFs. researchgate.net These linkers act as rigid pillars, connecting metal nodes to form a stable, three-dimensional network. The presence of the gem-difluoro group on the BCP cage introduces polarity and alters the electronic character of the linker without significantly changing its size or shape, allowing for the creation of materials with tailored properties. For example, fluorinated MOFs have demonstrated unique dynamics of dipolar molecular rotors within their frameworks, a property that is highly dependent on the precise geometry and electronic environment of the pores. researchgate.net
The use of BCP-based linkers allows for sub-Ångstrom control over pore dimensions, a level of precision that is difficult to achieve with more flexible or conventional aromatic linkers. researchgate.net This precise control is crucial for applications like separating molecules of very similar sizes. While 4-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile itself is a mono-functionalized BCP, the principles derived from using dicarboxylate BCP linkers in MOFs are directly applicable. The benzonitrile (B105546) group could serve as a polar functional tag within the pores of a MOF, potentially enhancing selective adsorption of specific molecules.
Table 1: Comparison of BCP-based Linkers in MOF Construction
| Linker Name | Key Structural Feature | Impact on MOF Properties | Reference |
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | Non-fluorinated rigid BCP core | Provides robust, linear connection between metal nodes, creating a stable framework. | researchgate.net |
| 2,2-Difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid | Fluorinated BCP core | Increases hydrophobicity and stability; introduces polarity, influencing rotor dynamics and gas sorption. | researchgate.net |
Supramolecular Chemistry and Molecular Recognition of Benzonitrile-Containing Systems
Supramolecular chemistry relies on non-covalent interactions—such as hydrogen bonding, π-π stacking, and dipole-dipole interactions—to direct the self-assembly of molecules into larger, ordered structures. The benzonitrile group is a versatile functional moiety in this context. wikipedia.org Its strong dipole moment and ability to act as a hydrogen bond acceptor make it a key player in molecular recognition events.
Recent studies have demonstrated the precise recognition of benzonitrile derivatives by synthetic macrocyclic hosts. nih.gov For instance, a phosphorylated cavitand has been shown to specifically bind a variety of benzonitrile-containing guest molecules, including commercial drugs, forming "key-lock" complexes. nih.gov This recognition is driven by a combination of shape complementarity and specific non-covalent interactions between the host's cavity and the guest's benzonitrile fragment.
In the context of this compound, the benzonitrile unit provides a specific recognition site. The rigid BCP scaffold acts as a non-aromatic spacer, projecting the benzonitrile group outwards and preventing the steric hindrance that a more bulky substituent might cause. This allows the nitrile group to be readily accessible for intermolecular interactions. The polarization of the aromatic ring by the electron-withdrawing nitrile group can also influence π-π stacking interactions with other aromatic systems. nih.gov
The unique, rod-like structure of the BCP-benzonitrile hybrid could be exploited to design novel liquid crystals or to direct the assembly of molecules in the solid state, creating materials with specific optical or electronic properties. The nitrile pharmacophore is known to engage in various biological functions, sometimes acting as a bioisostere for a carbonyl group or polarizing adjacent electron density to optimize interactions with a target receptor. nih.gov This capacity for molecular recognition is crucial for the design of targeted therapeutics.
Exploration of Novel Chemical Space and Intellectual Property through BCP-Benzenoid Hybrids
The concept of "chemical space" encompasses all possible molecules and their properties. A major goal in drug discovery and materials science is to explore novel regions of this space to identify compounds with improved characteristics. Bicyclo[1.1.1]pentane (BCP) has emerged as a powerful tool for this exploration, primarily by serving as a three-dimensional, saturated bioisostere for the para-substituted phenyl ring. researchgate.netnih.govtcichemicals.comtcichemicals.com
Replacing a flat, aromatic phenyl ring with a rigid, 3D BCP cage can lead to significant improvements in a molecule's physicochemical properties. nih.gov These improvements often include:
Increased Aqueous Solubility: The less hydrophobic nature of the BCP core compared to a benzene ring enhances solubility. nih.govresearchgate.net
Improved Metabolic Stability: The C-H bonds on the strained BCP framework are strong, making the scaffold resistant to metabolic degradation. researchgate.net
Enhanced Permeability: The unique shape and properties of BCP-containing molecules can lead to better passive permeability across biological membranes. nih.gov
The development of synthetic methods to create BCP-benzenoid hybrids like this compound has unlocked new avenues for creating intellectual property. researchgate.netresearchgate.netrhhz.net By systematically replacing phenyl rings in known drugs or functional materials with BCP cores, researchers can generate novel chemical entities with potentially superior properties, which can then be patented. chemrxiv.org For example, replacing the fluorophenyl ring in a γ-secretase inhibitor with a BCP moiety resulted in a compound with equipotent activity but dramatically improved oral absorption characteristics. nih.gov
The growing interest in BCPs is reflected in the rapidly increasing number of publications and patents involving this scaffold. d-nb.info This surge in research has been fueled by the development of more practical and scalable synthetic routes to functionalized BCPs, often starting from the highly strained precursor, [1.1.1]propellane. nih.govresearchgate.netrhhz.net These synthetic advancements make it easier for chemists in both academic and industrial settings to incorporate the BCP motif and explore the novel chemical space it unlocks. chemrxiv.org
Table 2: Property Comparison of Phenyl Ring vs. BCP Bioisostere
| Property | para-Substituted Phenyl Ring | Bicyclo[1.1.1]pentane (BCP) Core | Consequence of Replacement | Reference |
| Geometry | Planar, 2D | Rigid, 3D, linear | Alters molecular shape and vector of substituents. | researchgate.net |
| Solubility | Generally lower aqueous solubility | Generally higher aqueous solubility | Improved biopharmaceutical properties. | nih.gov |
| Metabolic Stability | Susceptible to oxidative metabolism | Resistant to metabolism | Longer half-life, improved drug profile. | researchgate.net |
| Chemical Space | Well-explored | Novel, under-explored | Access to new intellectual property and compounds with unique properties. | nih.govchemrxiv.org |
Future Research Directions and Emerging Paradigms for 4 Bicyclo 1.1.1 Pentan 1 Yl Benzonitrile Chemistry
Innovation in Sustainable and Efficient Synthetic Routes
The demand for BCP-containing building blocks in drug discovery necessitates the development of scalable, cost-effective, and environmentally benign synthetic routes. frontiersin.orgnih.gov Current research is shifting away from traditional methods that may require harsh conditions or hazardous reagents toward greener alternatives. keaipublishing.com
A significant trend in the synthesis of BCP derivatives is the move towards metal- and photocatalyst-free reactions, often driven by visible light. rsc.org These methods align with the principles of green chemistry by reducing reliance on potentially toxic and expensive metal catalysts. One such approach involves a multi-component reaction for the direct perfluoroalkylation/heteroarylation of [1.1.1]propellane, which proceeds under visible light without any catalysts. rsc.org This strategy offers an efficient pathway to diverse BCPs.
Another green method employs tert-butyl hydrogen peroxide (TBHP) under blue light to generate acyl radicals from aldehydes, which then react with [1.1.1]propellane to form BCP-ketones. keaipublishing.com This process is notable for its mild, room-temperature conditions and tolerance of sensitive functional groups. keaipublishing.com Furthermore, visible-light-driven strategies using electron donor-acceptor (EDA) complexes have been developed for the synthesis of C,S-disubstituted BCPs, providing a metal- and additive-free method for constructing Csp³-C and Csp³–S bonds in a single step. rsc.org A particularly scalable and simple approach involves the reaction between alkyl iodides and propellane, which requires only light, eliminating the need for any catalysts, initiators, or additives. nih.gov
| Method | Energy Source | Key Features | Advantages |
| Perfluoroalkylation/Heteroarylation | Visible Light | Multi-component reaction | Metal- and photocatalyst-free. rsc.org |
| Acylation with Aldehydes | Blue Light | Uses TBHP as a hydrogen transfer agent | Metal-free, room temperature, tolerates sensitive groups. keaipublishing.com |
| Thiolation/Alkylation | Visible Light (420 nm LED) | Electron Donor-Acceptor (EDA) complex activation | Metal- and additive-free, simultaneous C-C and C-S bond formation. rsc.org |
| Iodoalkylation | Light | Direct reaction of alkyl iodides with [1.1.1]propellane | Catalyst-, initiator-, and additive-free; highly scalable. nih.gov |
Flow chemistry is emerging as a powerful technology for the synthesis of BCP derivatives, offering superior control over reaction conditions, enhanced safety, and improved scalability compared to batch processing. mdpi.comresearchgate.net A key application is the on-demand generation of [1.1.1]propellane, the highly reactive precursor to most BCPs. Continuous flow processes have been developed to produce solutions of [1.1.1]propellane that can be immediately used in subsequent functionalization reactions, avoiding the challenges of isolating and storing this unstable intermediate. ucd.iersc.org
These flow systems have achieved throughputs of up to 8.5 mmol/h, enabling straightforward access to gram quantities of BCP building blocks. rsc.org The scalability of this approach is significant, with reports of flow photochemical reactions producing the BCP core on a kilogram scale within a day. nih.govnih.gov The amenability of radical-based BCP syntheses to continuous flow further highlights the potential for scalable and efficient manufacturing. chemrxiv.org This technology is crucial for meeting the increasing demand from pharmaceutical companies for various BCP-containing building blocks. nih.gov
| Reaction | Scale | Throughput/Productivity | Key Advantage |
| [1.1.1]Propellane Generation | Lab-scale | Up to 8.5 mmol/h | On-demand synthesis avoids isolation of unstable intermediate. researchgate.netrsc.org |
| Photochemical Iodoalkylation | Milligram to Kilogram | 4.85 g / 5 min (related system) | Highly scalable and clean reaction suitable for manufacturing. nih.govmdpi.com |
| Photochemical addition to Diacetyl | 1 kg | ~1 kg of diketone intermediate in 6 hours | Rapid production of a key precursor for BCP-dicarboxylic acid. nih.gov |
Expanding the Scope of BCP and Benzonitrile (B105546) Functionalizations
While 1,3-disubstituted BCPs are well-established as para-phenyl bioisosteres, future research aims to unlock the full potential of the BCP scaffold by exploring new functionalization patterns. nih.govnih.gov This includes developing stereocontrolled transformations and accessing previously challenging substitution patterns like bridge functionalization and poly-substitution.
The synthesis of chiral BCPs with adjacent stereocenters is a significant challenge but is highly valuable for expanding the three-dimensional chemical space available for drug design. acs.orgrsc.org Recent breakthroughs include catalytic methodologies for the enantioselective synthesis of α-chiral BCPs. One such method involves a three-component coupling of [1.1.1]propellane, a Grignard reagent, and an allylic phosphate, catalyzed by an N-heterocyclic carbene (NHC) without the need for transition metals. acs.orgnih.gov
Another powerful strategy is the enantioselective C–H functionalization of the BCP core itself. researchgate.net Using chiral dirhodium complexes, donor/acceptor diazo compounds can be used to forge new C–C bonds at the tertiary bridgehead position with high selectivity. researchgate.net These methods provide crucial access to enantioenriched BCP building blocks, which are essential for creating drug analogues of molecules like phenylglycine and tarenflurbil. researchgate.netresearchgate.net
Functionalization of the three secondary bridge positions of the BCP core is an emerging field that offers novel vectors for substituent placement in drug discovery. nih.govresearchgate.net Accessing this "novel chemical and intellectual property space" is a key objective, as 2-substituted BCPs can act as bioisosteres for ortho- or meta-substituted arene rings. nih.govprinceton.edu
Recent strategies to achieve this include the direct functionalization of the strong bridge C–H bonds via radical hydrogen atom abstraction, creating a "synthetic linchpin" that can be further diversified. princeton.edu Another approach involves the photosensitized addition of a carbene into a bicyclo[1.1.0]butane precursor, which provides rapid access to novel 2-substituted BCPs. acs.org The development of these methods is critical, as they enable the synthesis of trisubstituted and other poly-substituted BCPs, which can occupy chemical space inaccessible to planar aromatic systems and offer new opportunities for molecular design. nih.govacs.org
Advanced Theoretical and Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), plays a crucial role in understanding and predicting the properties and reactivity of BCP-containing molecules. These theoretical studies provide insights that can guide synthetic efforts and rationalize experimental outcomes.
DFT calculations are used to investigate the electronic and thermodynamic properties of BCP analogues. researchgate.net Methods such as B3LYP and CAM-B3LYP are employed to calculate frontier molecular orbitals (HOMO-LUMO), energy gaps, and dipole moments, which help in assessing the stability and reactivity of designed molecules. jddtonline.info For instance, computational modeling was used to confirm the viability of a BCP moiety as a phenyl replacement in an LpPLA2 inhibitor by analyzing its fit within the protein's binding pocket. nih.gov
Furthermore, theoretical studies are instrumental in elucidating reaction mechanisms. DFT has been used to support the proposed radical chain mechanism in the synthesis of bicyclopentyl (B158630) C-glycosides and to understand the site- and enantioselectivity of rhodium-catalyzed C-H insertion reactions. chemrxiv.orgresearchgate.net Computational methods like ωB97X-D and CCSD are also applied to study the feasibility of forming substituted [1.1.1]propellane precursors, providing fundamental insights into the construction of the BCP core itself. mdpi.com
| Computational Method | Basis Set | Application | Investigated Properties |
| DFT (CAM-B3LYP) | 6-31+g | Analysis of BCP drug analogues | Electronic and thermodynamic properties. researchgate.net |
| DFT (B3LYP) | 6-311++G(d,p) | Molecular structure investigation | Bond lengths, bond angles, Frontier Molecular Orbitals (HOMO/LUMO), energy gap. jddtonline.info |
| DFT, ωB97X-D, CCSD | 6-31G(d,p) | Feasibility of propellane formation | Reaction pathways, stationary points, bond lengths. mdpi.com |
| Molecular Modeling | Not specified | Bioisostere validation | Conformational analysis in protein binding pocket. nih.gov |
Predictive Simulations for Reactivity and Design
Computational chemistry provides powerful tools for predicting the behavior of molecules, thereby accelerating the design and discovery of novel BCP derivatives. Through methods like Density Functional Theory (DFT), researchers can calculate the geometries and frontier molecular orbitals (FMOs) of compounds like 4-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile to forecast their reactivity and electronic properties. jddtonline.inforesearchgate.net
These simulations are crucial for understanding the non-covalent interactions that BCP scaffolds can engage in, such as halogen and hydrogen bonding, which are vital for designing drug candidates that can effectively interact with biological targets. nih.gov For instance, DFT calculations can determine molecular electrostatic potentials on the BCP surface, offering a roadmap for designing analogs with specific interaction profiles. nih.gov By modeling reaction energies and transition states, predictive simulations can guide the development of new synthetic routes, assess the feasibility of proposed transformations, and rationalize experimental outcomes. researchgate.net This in silico approach de-risks experimental work, saving time and resources in the synthesis of new functionalized BCPs. researchgate.net
| Computational Parameter | Description | Relevance to this compound |
| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. The energy gap indicates chemical reactivity and electronic transport properties. | Predicts susceptibility to nucleophilic/electrophilic attack and helps in designing materials with specific electronic characteristics. semanticscholar.org |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface, indicating regions prone to electrostatic interactions. | Guides the design of BCP derivatives for specific non-covalent interactions (e.g., hydrogen bonding with a protein active site). nih.gov |
| Bond Dissociation Energy (BDE) | The energy required to break a specific bond homolytically. | Predicts the stability of the molecule and the likelihood of specific bonds participating in radical reactions. |
| Reaction Energy Profiles | Calculation of the energy changes throughout a proposed reaction pathway, including transition states and intermediates. | Assesses the thermodynamic and kinetic feasibility of new synthetic routes to functionalize the BCP core or the benzonitrile moiety. researchgate.net |
Machine Learning Applications in Reaction Discovery and Optimization
The field of predictive chemistry is rapidly evolving with the integration of machine learning (ML). rsc.org ML models can be trained on existing chemical reaction data to identify patterns and predict the outcomes of new, untested reactions. sciencedaily.comresearchgate.net This approach is particularly valuable for exploring the vast chemical space around the this compound core.
For reaction discovery, ML algorithms can suggest novel combinations of reactants, catalysts, and conditions that are likely to yield new functionalized BCP derivatives. researchgate.net By analyzing vast datasets, these models can uncover non-obvious reactivity patterns that might be missed by human chemists. sciencedaily.com Innovators have developed approaches like chemical reactivity flowcharts, derived from ML models trained on small datasets, to help chemists interpret and predict reaction outcomes, thereby augmenting creativity and efficiency. sciencedaily.com
In reaction optimization, ML, often coupled with automated robotic systems, can efficiently explore a wide range of variables (e.g., temperature, concentration, solvent, catalyst) to find the optimal conditions for a specific transformation, such as a cross-coupling reaction to synthesize this compound. researchgate.net This accelerates the development of scalable and robust synthetic protocols, which is critical for the practical application of these valuable building blocks in drug discovery and materials science. nih.gov
Integration into Complex Hybrid Molecular Systems
The rigid, rod-like structure of the 1,3-disubstituted BCP core makes this compound an exceptional building block for constructing larger, more complex molecular systems with precisely defined architectures and functions.
Bio-inspired and Biomimetic Architectures
The most prominent bio-inspired application of the BCP scaffold is its use as a bioisostere—a structural mimic of other common chemical groups found in bioactive molecules. frontiersin.orgsemanticscholar.org The 1,3-disubstituted BCP core in this compound is an excellent non-classical bioisostere for a para-substituted benzene (B151609) ring. core.ac.uktcichemicals.com This mimicry is a cornerstone of modern medicinal chemistry's "escape from flatland" strategy, which aims to improve the properties of drug candidates by replacing flat aromatic rings with three-dimensional saturated structures. nih.govresearchgate.net
Replacing a para-phenylene unit with a BCP linker can lead to significant improvements in a compound's physicochemical properties, such as increased aqueous solubility, enhanced metabolic stability, and better permeability, while often maintaining or even improving biological activity. nih.govpharmablock.com This strategy has been successfully applied in the design of potent inhibitors for various biological targets. nih.gov The BCP core replicates the exit vectors of a para-substituted arene but with a shorter distance between substituents, a feature that can be exploited to fine-tune the geometry of a ligand binding to a protein. semanticscholar.org
| Property | para-Phenylene Ring | Bicyclo[1.1.1]pentane-1,3-diyl | Advantage of BCP |
| Geometry | Planar (2D) | Three-Dimensional (3D) | Improved spatial arrangement for target binding; potential to escape patent space. nih.gov |
| Lipophilicity (logP) | Higher | Lower | Often leads to improved aqueous solubility and better pharmacokinetic profiles. nih.govpharmablock.com |
| Metabolic Stability | Prone to oxidative metabolism (e.g., hydroxylation) | Generally high due to strong C-H bonds and lack of π-system | Reduced susceptibility to in vivo metabolism, potentially leading to longer half-life. researchgate.net |
| Solubility | Lower | Higher | Better formulation and bioavailability characteristics for drug candidates. pharmablock.com |
| Bridgehead Distance | ~2.8 Å | ~1.85 Å | Provides a shorter, rigid linker to alter ligand geometry and explore different binding interactions. semanticscholar.orgpharmablock.com |
Functional Materials with Tailored Properties
Beyond its biomedical applications, the BCP motif is a powerful component in materials science. The rigid, linear geometry of 1,3-disubstituted BCPs makes them ideal "molecular rods." nih.gov This structural characteristic is being exploited to create a variety of functional materials.
When incorporated into polymer chains, the BCP unit can impart rigidity and control over the polymer's conformation. In the field of liquid crystals, the BCP core can serve as a non-aromatic mesogenic unit, offering an alternative to traditional phenyl-based structures. The nitrile group in this compound is a common functional group in liquid crystal design due to its strong dipole moment, which helps induce the necessary intermolecular interactions for mesophase formation. The combination of the rigid BCP rod and the polar nitrile group makes this compound a promising candidate for developing novel liquid crystalline materials with unique optical and electronic properties. Furthermore, these molecular rods have been investigated as components in supramolecular linkers and metal-organic frameworks, where their defined length and rigidity allow for the precise construction of complex, porous architectures. nih.gov
Q & A
Basic: What synthetic methodologies are effective for preparing 4-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile?
Answer:
A common approach involves organic photoreduction catalysis . For example, 4-(2-(Bicyclo[1.1.1]pentan-1-yl)pyrrolidin-1-yl)benzonitrile (structurally analogous) was synthesized using 4CzIPN as a photocatalyst, [1.1.1]propane as the bicyclo precursor, and dimethyl sulfoxide (DMSO) as the solvent. The reaction proceeds under visible light irradiation, followed by purification via silica gel column chromatography . Key parameters include stoichiometric control of the pyrrolidine precursor and rigorous exclusion of oxygen to prevent side reactions.
Advanced: How can conflicting NMR data for bicyclo[1.1.1]pentane derivatives be resolved?
Answer:
Bicyclo[1.1.1]pentane's strained geometry often leads to ambiguous NMR signals. For example, in 4-(2-(bicyclo[1.1.1]pentan-1-yl)pyrrolidin-1-yl)benzonitrile, 1H NMR (400 MHz, CDCl3) showed split peaks due to restricted rotation. To resolve ambiguities:
- Use 2D NMR (e.g., COSY, HSQC) to assign overlapping proton and carbon signals .
- Compare experimental data with computed chemical shifts (DFT calculations) to validate assignments .
- Cross-reference with crystallographic data from structurally similar compounds (e.g., bicyclo[1.1.1]pentane-embedded porphyrinoids) .
Basic: What purification strategies are optimal for isolating bicyclo[1.1.1]pentane-containing nitriles?
Answer:
- Silica gel chromatography is widely used, with elution systems tailored to polarity. For example, a hexane/ethyl acetate gradient (9:1 to 7:3) effectively separates bicyclo derivatives from unreacted precursors .
- Recrystallization in nonpolar solvents (e.g., toluene) may improve purity for crystalline analogs .
Advanced: How does the bicyclo[1.1.1]pentane motif influence regioselectivity in functionalization reactions?
Answer:
The rigid, three-dimensional structure imposes steric constraints. For instance, in hydrogen borrowing alkylation using an iridium catalyst, the bicyclo group directs reactivity to the least hindered position. Computational modeling (e.g., molecular docking) can predict reactive sites by analyzing steric maps and electron density distributions . Challenges include competing pathways in electrophilic substitution; kinetic studies under varied temperatures (25–80°C) help identify dominant mechanisms .
Basic: How is structural integrity confirmed post-synthesis?
Answer:
- 1H/13C NMR : Key diagnostic signals include the benzonitrile CN group (~110–120 ppm in 13C NMR) and bicyclo[1.1.1]pentane bridgehead protons (δ 2.5–3.5 ppm in 1H NMR) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
- X-ray crystallography : Used for derivatives like benzophenone-type bioisosteres to validate bond angles and spatial arrangement .
Advanced: What computational tools predict the reactivity of bicyclo[1.1.1]pentane substituents?
Answer:
- *DFT calculations (B3LYP/6-31G basis set)**: Simulate reaction pathways, such as [1.1.1]propane insertion into nitrile precursors, and predict activation energies .
- Molecular dynamics (MD) simulations : Assess steric effects in solvent environments (e.g., DMSO vs. THF) to optimize reaction conditions .
- Database mining (Reaxys, SciFinder) : Identify analogous reactions for mechanistic comparisons .
Basic: What safety protocols are critical when handling bicyclo[1.1.1]pentane derivatives?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., [1.1.1]propane) .
- PPE : Nitrile gloves and safety goggles to prevent skin/eye contact with irritants like benzonitrile analogs .
- Waste disposal : Segregate halogenated byproducts (e.g., from chlorinated solvents) for specialized treatment .
Advanced: How are stereochemical outcomes controlled in bicyclo[1.1.1]pentane functionalization?
Answer:
- Chiral catalysts : Enantioselective synthesis of pyrrolidine-bicyclo hybrids (e.g., 3d/4d diastereomers) requires chiral auxiliaries or asymmetric photoreduction .
- Temperature modulation : Lower temperatures (e.g., 0°C) favor kinetic control, reducing racemization in stereosensitive steps .
Basic: What spectroscopic databases are reliable for bicyclo[1.1.1]pentane derivatives?
Answer:
- NIST Chemistry WebBook : Provides validated NMR and IR spectra for bicyclo-containing compounds .
- ACS Publications Supporting Information : Includes crystallographic data (e.g., CIF files) for structural benchmarking .
Advanced: How do solvent effects impact the stability of bicyclo[1.1.1]pentane nitriles?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
